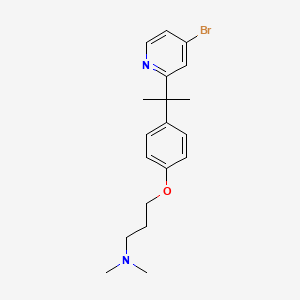
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
Descripción general
Descripción
3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1408076-08-3 . It has a molecular weight of 179.69 and its IUPAC name is 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride . The compound is stored in a refrigerator and is shipped at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-4-10-7-5-6 (9)8 (7,2)3;/h6-7H,4-5,9H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Applications in Synthesis and Medicinal Chemistry
New polyethoxylated tertiary amines, including those related to the ethoxy-dimethylcyclobutanamine structure, have been synthesized and applied as Switchable Hydrophilicity Solvents (SHS) for the extraction and recovery of lipids from algal cultures. This application bypasses traditional harvesting and de-watering steps, offering a more efficient process for lipid extraction. Among the synthesized amines, those with ethoxy units show promising extractive performances and low toxicity, making them good alternatives to traditional SHS like N,N-dimethylcyclohexylamine (Samorì et al., 2014).
Furthermore, the synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon has been explored for its potential in medicinal chemistry. This compound, protected as its dimethyl acetal 2,2-dimethoxycyclobutan-1-aminium chloride, facilitates access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. The versatility of this compound in synthesizing amide and sulfonamide-functionalized derivatives highlights its potential in drug development (Thahani S Habeeb Mohammad et al., 2020).
Catalysis and Reaction Mechanisms
Electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor has been used to investigate electron-transfer-initiated chain reactions in solution, involving compounds related to 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride. These studies provide insights into the mechanisms of radical cation chain reactions and the characterization of transient radical cations, offering a deeper understanding of the reactivity and potential applications of these compounds in synthetic chemistry (Meyer & Metzger, 2003).
Bioactive Compound Synthesis
Research on 3-ethoxycyclobutanones, closely related to 3-ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, has led to the development of formal [4+2] cycloadducts with silyl enol ethers. This methodology allows for the stereoselective preparation of highly oxygenated cyclohexanone derivatives, which are valuable intermediates in the synthesis of bioactive molecules. Such advances demonstrate the compound's utility in the creation of complex molecular architectures (Matsuo et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, which provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
3-ethoxy-2,2-dimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-4-10-7-5-6(9)8(7,2)3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCYPHDDHCBFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)
![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)


![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)





amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
